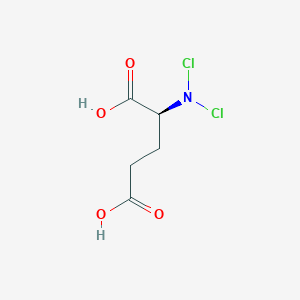
N,N-Dichloro-L-glutamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dichloro-L-glutamic acid is a derivative of L-glutamic acid, an amino acid that plays a crucial role in various biochemical processes This compound is characterized by the presence of two chlorine atoms attached to the nitrogen atom of the glutamic acid molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dichloro-L-glutamic acid typically involves the chlorination of L-glutamic acid. This can be achieved by reacting L-glutamic acid with chlorine gas or sodium hypochlorite under controlled conditions. The reaction is usually carried out in an aqueous medium at a low temperature to prevent the decomposition of the product. The reaction can be represented as follows:
L-Glutamic acid+Cl2→N,N-Dichloro-L-glutamic acid+H2O
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations. This ensures a higher yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Dichloro-L-glutamic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound derivatives.
Reduction: Reduction reactions can lead to the formation of L-glutamic acid or its derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield this compound derivatives, while reduction can regenerate L-glutamic acid.
Applications De Recherche Scientifique
N,N-Dichloro-L-glutamic acid has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other chlorinated compounds.
Biology: The compound is studied for its potential antimicrobial properties and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.
Industry: It is used in the production of disinfectants and sanitizers due to its strong oxidizing properties.
Mécanisme D'action
The mechanism of action of N,N-Dichloro-L-glutamic acid involves the interaction of its chlorine atoms with various molecular targets. The chlorine atoms can react with nucleophilic sites on proteins, nucleic acids, and other biomolecules, leading to the disruption of cellular processes. This makes it effective as an antimicrobial agent. The exact molecular pathways involved in its action are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Glutamic acid: The parent compound, which lacks the chlorine atoms.
N,N-Dichloro-L-alanine: Another chlorinated amino acid with similar properties.
N-Chloro-L-glutamic acid: A related compound with only one chlorine atom attached to the nitrogen.
Uniqueness
N,N-Dichloro-L-glutamic acid is unique due to the presence of two chlorine atoms, which confer distinct chemical and biological properties. This makes it more reactive and potentially more effective as an antimicrobial agent compared to its mono-chlorinated or non-chlorinated counterparts.
Propriétés
Numéro CAS |
59384-09-7 |
|---|---|
Formule moléculaire |
C5H7Cl2NO4 |
Poids moléculaire |
216.02 g/mol |
Nom IUPAC |
(2S)-2-(dichloroamino)pentanedioic acid |
InChI |
InChI=1S/C5H7Cl2NO4/c6-8(7)3(5(11)12)1-2-4(9)10/h3H,1-2H2,(H,9,10)(H,11,12)/t3-/m0/s1 |
Clé InChI |
BGSIMHQANBXUHD-VKHMYHEASA-N |
SMILES isomérique |
C(CC(=O)O)[C@@H](C(=O)O)N(Cl)Cl |
SMILES canonique |
C(CC(=O)O)C(C(=O)O)N(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


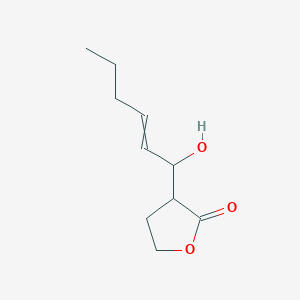
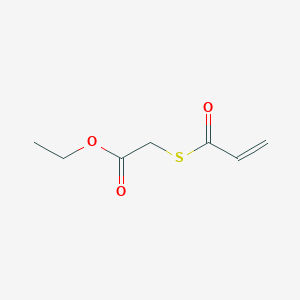
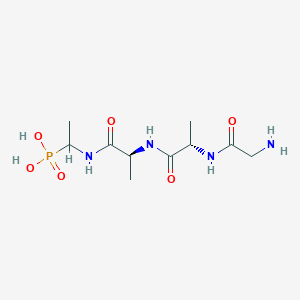
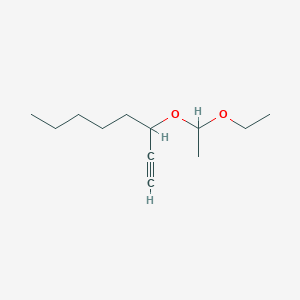




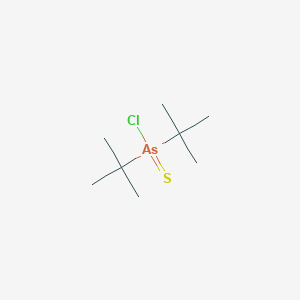


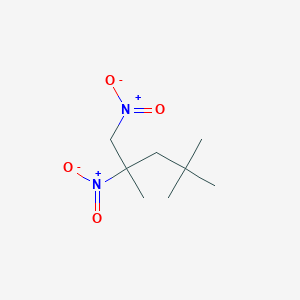

![2-(4-Ethylbenzoyl)spiro[cyclopropane-1,2'-indene]-1',3'-dione](/img/structure/B14598230.png)
